2-(3-methoxyphenyl)quinazolin-4(3H)-one
Overview
Description
“2-(3-methoxyphenyl)quinazolin-4(3H)-one” is a member of the class of quinazolines. It is a quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The molecular formula is C15H13N3O and it has an average mass of 251.289 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinazoline core which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The InChI string isInChI=1S/C15H13N3O/c1-19-12-6-4-5-11 (9-12)18-15-13-7-2-3-8-14 (13)16-10-17-15/h2-10H,1H3, (H,16,17,18)
.
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, including 2-(3-methoxyphenyl)quinazolin-4(3H)-one, are significant in medicinal chemistry for their broad spectrum of biological activities. These compounds are integral in the development of novel medicinal agents due to their stability and the ease with which bioactive moieties can be introduced to the quinazoline nucleus. Research has revealed their antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in their development as drugs, highlighting the need for further research to enhance their bioavailability and combat antibiotic resistance (Tiwary et al., 2016).
Anticancer Properties
Quinazoline derivatives have been extensively investigated for their anticancer properties. They are known to inhibit EGFR, a protein that plays a crucial role in cancer cell proliferation. The versatility of quinazoline structures allows for the targeting of a wide range of therapeutic proteins beyond EGFR, including histone deacetylase, Nox, and various metabolic pathways. This structural diversity underlines the potential of quinazoline derivatives in the development of novel anticancer drugs, with several patents approved for their use as kinase inhibitors and for other targets, promising a rich field of study for new anticancer agents (Ravez et al., 2015).
Applications in Optoelectronics
Beyond their biomedical applications, quinazoline derivatives have been researched for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. Quinazoline and pyrimidine rings are instrumental in fabricating materials with electroluminescent properties, highlighting their potential in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Synthetic Chemistry
In synthetic chemistry, quinazoline derivatives are of paramount importance due to their broad biological properties and potential applications. The last two decades have seen a surge in the significance of designing novel quinazolines, exploring new synthetic routes, and investigating their properties for potential applications. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies have been developed for the synthesis of quinazolines, contributing to a better understanding and further research in this field (Faisal & Saeed, 2021).
Biochemical Analysis
Biochemical Properties
2-(3-methoxyphenyl)quinazolin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the disruption of cellular processes that are essential for cancer cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways that are essential for cancer cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis. Additionally, the compound’s stability in various experimental conditions has been evaluated to ensure its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, ultimately influencing the compound’s efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions can influence the compound’s efficacy and toxicity, making it essential to understand its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target biomolecules and exert its therapeutic effects .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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